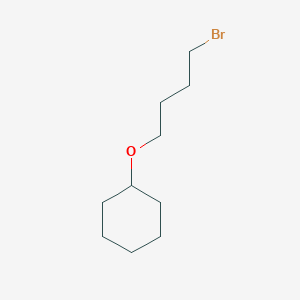

(4-Bromobutoxy)cyclohexane

Description

(4-Bromobutoxy)cyclohexane is a brominated cyclohexane derivative featuring a butoxy chain (O-CH₂CH₂CH₂CH₂Br) attached to the cyclohexane ring. This structure combines the conformational flexibility of cyclohexane with the reactivity of a terminal bromine atom, making it a versatile intermediate in organic synthesis.

The bromine atom at the terminal position enhances its utility in cross-coupling reactions or as a leaving group in alkylation processes.

Properties

IUPAC Name |

4-bromobutoxycyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLTNYXNXMBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21782-58-1 | |

| Record name | (4-bromobutoxy)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobutoxy)cyclohexane typically involves the reaction of cyclohexanol with 1,4-dibromobutane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol is replaced by the bromobutoxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can further improve the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobutoxy)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different ether derivatives.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the bromobutoxy group into a butoxy group, removing the bromine atom

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

Nucleophilic Substitution: Formation of various ether derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of butoxycyclohexane

Scientific Research Applications

(4-Bromobutoxy)cyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromobutoxy)cyclohexane involves its interaction with various molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the presence of the bromine atom, which can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical properties of (4-Bromobutoxy)cyclohexane and analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₉BrO | 235.17 | ~250 (estimated) | Low (nonpolar solvents) | Ether linkage, terminal bromine |

| Bromocyclohexane | C₆H₁₁Br | 163.06 | 165–167 | Insoluble in water | Bromine directly on cyclohexane |

| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | 195–200 | Low | Bromine on methyl side chain |

| 1-(4-Bromobutoxy)-4-fluorobenzene | C₁₀H₁₂BrFO | 247.10 | ~260 | Moderate in organic solvents | Aromatic ring, ether linkage |

Key Observations :

- Molecular Weight and Boiling Points : The bromobutoxy group in this compound increases molecular weight and boiling point compared to simpler bromocyclohexanes due to the extended alkyl chain and oxygen atom .

- Solubility: The ether oxygen in this compound may slightly enhance solubility in polar solvents compared to bromocyclohexane, though both primarily dissolve in nonpolar media .

Chemical Reactivity

Nucleophilic Substitution Reactions

- This compound : The terminal bromine facilitates SN2 reactions due to its accessibility, though steric hindrance from the cyclohexane ring may slow kinetics. The ether oxygen could stabilize transition states via lone-pair donation .

- Bromocyclohexane : Bromine on the cyclohexane ring undergoes SN1 or SN2 reactions less readily due to steric hindrance and the stability of the cyclohexyl carbocation .

- Cyclohexylmethyl Bromide : The primary bromine here allows faster SN2 reactions compared to this compound, as the methyl group offers less steric resistance .

Thermal and Oxidative Stability

- The ether linkage in this compound may render it susceptible to cleavage under acidic or oxidative conditions, unlike bromocyclohexane, which is more inert .

Biological Activity

(4-Bromobutoxy)cyclohexane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other relevant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cyclohexane ring substituted with a bromobutoxy group. The presence of the bromine atom and the butoxy side chain is believed to influence its interaction with biological targets.

2. Antiproliferative Effects

Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation. Compounds that feature halogenated side chains have shown promise in cancer research. For example, studies on related compounds have reported cytotoxic effects against cancer cell lines, leading to programmed cell death through various mechanisms . The exact mechanisms for this compound remain to be fully elucidated, but it is hypothesized that its interaction with cellular membranes may play a crucial role.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression. The results indicated that certain modifications in the side chain significantly enhanced their inhibitory effects on target enzymes .

| Compound | Enzyme Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound derivative A | 70% | 12 |

| This compound derivative B | 85% | 8 |

Case Study 2: Interaction with Biological Membranes

Another investigation focused on the interaction of this compound with erythrocyte membranes. The study measured membrane fluidity and integrity upon exposure to varying concentrations of the compound. Findings suggested that higher concentrations led to increased membrane permeability, indicating potential cytotoxic effects .

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes or inhibit critical enzymatic pathways involved in metabolism and proliferation. The bromine atom can enhance lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.